CAY10573

描述

CAY10573 is a chemical compound known for its role as a peroxisome proliferator-activated receptor agonist. It exhibits potent binding at peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor gamma, and peroxisome proliferator-activated receptor delta with inhibitory concentration values of 113, 50, and 223 nanomolar, respectively . This compound is particularly noted for its stronger binding and functional activity for peroxisome proliferator-activated receptor gamma compared to the antidiabetic compound rosiglitazone .

准备方法

The synthetic routes and reaction conditions for CAY10573 are not widely documented in public literature. it is known that the compound is produced with a high purity of at least 98% . Industrial production methods typically involve complex organic synthesis techniques, ensuring the compound’s high purity and efficacy.

化学反应分析

CAY10573 undergoes various chemical reactions, primarily involving its interaction with peroxisome proliferator-activated receptors. The compound is known to potently transactivate peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor gamma, and peroxisome proliferator-activated receptor delta with effective concentration values of 8, 70, and 500 nanomolar, respectively . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and dimethylformamide, which help in dissolving the compound for various assays .

科学研究应用

CAY10573 has a wide range of scientific research applications. It is primarily used in the study of metabolic disorders due to its role as a peroxisome proliferator-activated receptor agonist . The compound is utilized in research related to diabetes, obesity, and other metabolic syndromes. Additionally, it is used in the study of lipid metabolism and inflammation . Its potent binding and functional activity make it a valuable tool in the development of new therapeutic agents targeting peroxisome proliferator-activated receptors.

作用机制

The mechanism of action of CAY10573 involves its binding to peroxisome proliferator-activated receptors, which are lipid-activated transcription factors . By binding to these receptors, this compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . This modulation leads to various physiological effects, including improved insulin sensitivity and reduced inflammation . The molecular targets and pathways involved in this process are primarily related to the peroxisome proliferator-activated receptor signaling pathway .

相似化合物的比较

CAY10573 is unique in its potent binding and functional activity for peroxisome proliferator-activated receptor gamma compared to other similar compounds . For instance, it demonstrates stronger binding and functional activity than the antidiabetic compound rosiglitazone, with inhibitory concentration values of 92 nanomolar and effective concentration values of 220 nanomolar for rosiglitazone . Other similar compounds include pioglitazone and troglitazone, which also target peroxisome proliferator-activated receptors but with different binding affinities and functional activities .

生物活性

CAY10573 is a synthetic compound classified as a peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα, PPARγ, and PPARδ. It has garnered attention in metabolic research due to its potential therapeutic applications in metabolic disorders, including obesity and diabetes. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions primarily as a ligand for the PPAR family of nuclear receptors. These receptors play crucial roles in regulating gene expression related to lipid metabolism, glucose homeostasis, and inflammation. The compound demonstrates varying binding affinities across different PPAR isoforms:

| PPAR Isoform | IC50 (nM) |

|---|---|

| PPARα | 113 |

| PPARγ | 50 |

| PPARδ | 223 |

These values indicate that this compound exhibits the highest potency for PPARγ, which is particularly relevant for its anti-diabetic effects .

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A study involving various flavonoids from Combretum erythrophyllum highlighted that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis. Notably, it was found that while some flavonoids were non-toxic to human lymphocytes, this compound showed potential cytotoxic effects .

Anti-Inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines, suggesting a role in mitigating inflammation associated with metabolic disorders. Compared to traditional anti-inflammatory agents like mefenamic acid, this compound displayed superior efficacy in certain assays .

Metabolic Regulation

The compound's role in metabolic regulation has been extensively studied. It enhances insulin sensitivity and promotes fatty acid oxidation through its action on PPARs. This mechanism is particularly beneficial in the context of obesity and type 2 diabetes management. The activation of PPARγ by this compound leads to increased adipocyte differentiation and improved lipid profiles .

Study 1: Metabolic Effects in Animal Models

In a controlled study involving obese mice treated with this compound, significant improvements were observed in glucose tolerance and insulin sensitivity. The treatment resulted in a marked reduction in body weight and fat mass compared to control groups. The underlying mechanism was attributed to enhanced fatty acid β-oxidation and reduced lipogenesis mediated by PPAR activation.

Study 2: Human Cell Line Studies

In vitro experiments using human adipocyte cell lines demonstrated that this compound treatment led to increased glucose uptake and enhanced expression of genes involved in lipid metabolism. These findings support the compound's potential as a therapeutic agent for metabolic syndrome.

Study 3: Comparison with Other PPAR Agonists

A comparative analysis of this compound with other known PPAR agonists revealed that it has a unique profile with respect to its binding affinities and biological effects. While thiazolidinediones (TZDs) are commonly used for their insulin-sensitizing properties, this compound offers a broader spectrum of activity by also exerting antimicrobial and anti-inflammatory effects .

属性

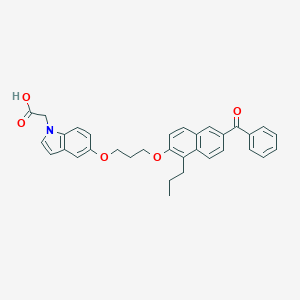

IUPAC Name |

2-[5-[3-(6-benzoyl-1-propylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVCCFKIRBLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。